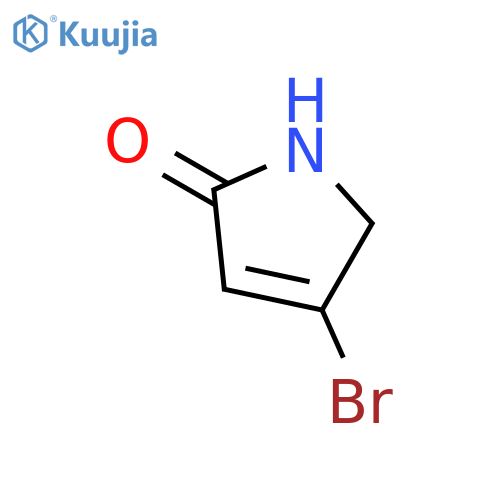

Cas no 947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

947407-86-5 structure

商品名:4-bromo-1,5-dihydro-2H-Pyrrol-2-one

CAS番号:947407-86-5

MF:C4H4BrNO

メガワット:161.984660148621

MDL:MFCD12924373

CID:1122759

PubChem ID:72233565

4-bromo-1,5-dihydro-2H-Pyrrol-2-one 化学的及び物理的性質

名前と識別子

-

- 4-bromo-1,5-dihydro-2H-Pyrrol-2-one

- 3-bromo-1,2-dihydropyrrol-5-one

- 4-BROMO-1H-PYRROL-2(5H)-ONE

- CS-0335953

- 4-BROMO-2,5-DIHYDRO-1H-PYRROL-2-ONE

- AT38895

- AMY36765

- 4-bromo-3-pyrrolin-2-one

- A917095

- 947407-86-5

- SY043290

- MFCD12924373

- DB-253095

- 4-Bromopyrrol-2(5H)-one

-

- MDL: MFCD12924373

- インチ: InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7)

- InChIKey: VEEZQOWDCYDLEF-UHFFFAOYSA-N

- ほほえんだ: O=C1NCC(Br)=C1

計算された属性

- せいみつぶんしりょう: 160.94763g/mol

- どういたいしつりょう: 160.94763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 29.1Ų

4-bromo-1,5-dihydro-2H-Pyrrol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM530631-1g |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 1g |

$*** | 2023-05-29 | |

| A2B Chem LLC | AX16698-50mg |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 50mg |

$120.00 | 2024-05-20 | |

| 1PlusChem | 1P01DO6Y-100mg |

4-bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 100mg |

$181.00 | 2024-04-19 | |

| 1PlusChem | 1P01DO6Y-250mg |

4-bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 250mg |

$293.00 | 2024-04-19 | |

| A2B Chem LLC | AX16698-250mg |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 250mg |

$364.00 | 2024-04-19 | |

| Cooke Chemical | BD3392348-1g |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95+% | 1g |

RMB 3830.40 | 2025-02-21 | |

| A2B Chem LLC | AX16698-1g |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 1g |

$984.00 | 2024-04-19 | |

| A2B Chem LLC | AX16698-100mg |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 100mg |

$215.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406623-5g |

4-Bromo-1,5-dihydro-2H-pyrrol-2-one |

947407-86-5 | 95+% | 5g |

¥30975.00 | 2024-04-24 | |

| Ambeed | A149496-5g |

4-Bromo-1H-pyrrol-2(5H)-one |

947407-86-5 | 95% | 5g |

$2667.0 | 2025-03-05 |

4-bromo-1,5-dihydro-2H-Pyrrol-2-one 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947407-86-5)4-bromo-1,5-dihydro-2H-Pyrrol-2-one

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):241.0/410.0/1106.0